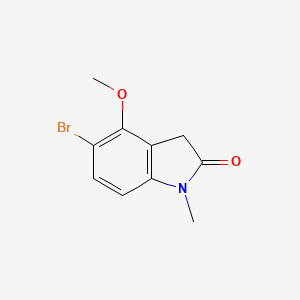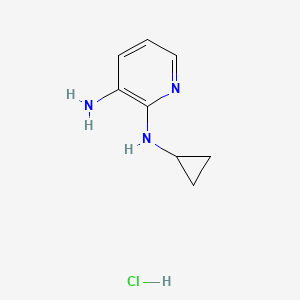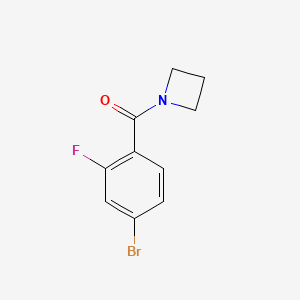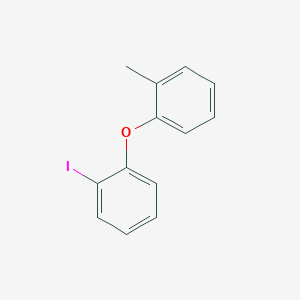
4-(氧杂环己烷-4-基甲氧基)苯酚
描述
It is a white crystalline solid that is soluble in organic solvents and has a melting point of 70-72°C
科学研究应用
4-(Oxan-4-ylmethoxy)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Used in the production of polymers, adhesives, and coatings.
作用机制
Target of Action
Phenol is an antiseptic and disinfectant. It is active against a wide range of micro-organisms including some fungi and viruses .
Mode of Action
Phenol works by denaturing proteins and disrupting cell membranes, which leads to cell death. It is also used as an oral analgesic or anesthetic in products such as Chloraseptic to treat pharyngitis .
Biochemical Pathways
The biosynthesis of phenolic compounds in foods has been discussed, based on each class. The biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant .
Pharmacokinetics
They are usually well absorbed in the small intestine, widely distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The result of phenol’s action can vary depending on its concentration and the organism it is acting upon. At lower concentrations, it may only inhibit microbial growth, while at higher concentrations, it can kill cells .
Action Environment
The action of phenolic compounds can be influenced by environmental factors such as pH, temperature, and the presence of other substances. For example, the hydrogenation and hydrodeoxygenation of phenolic compounds was studied in the liquid phase over a Rh/silica catalyst at 323 K and 3 barg hydrogen pressure .
生化分析
Biochemical Properties
4-(Oxan-4-ylmethoxy)phenol plays a significant role in biochemical reactions, particularly due to its phenolic structure. Phenolic compounds are known to interact with proteins, enzymes, and other biomolecules through various mechanisms, including hydrogen bonding, hydrophobic interactions, and van der Waals forces . In the case of 4-(Oxan-4-ylmethoxy)phenol, it has been observed to interact with enzymes such as catalase and peroxidase, which are involved in oxidative stress responses . These interactions can lead to the modulation of enzyme activity, affecting the overall biochemical pathways in which these enzymes are involved.
Cellular Effects
The effects of 4-(Oxan-4-ylmethoxy)phenol on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, phenolic compounds, including 4-(Oxan-4-ylmethoxy)phenol, can modulate the activity of transcription factors such as NF-kB and Nrf2, which play crucial roles in regulating oxidative stress and inflammatory responses . Additionally, 4-(Oxan-4-ylmethoxy)phenol has been found to affect the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 4-(Oxan-4-ylmethoxy)phenol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. For example, 4-(Oxan-4-ylmethoxy)phenol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it can activate antioxidant response elements through the Nrf2 pathway, enhancing the expression of antioxidant enzymes and reducing oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Oxan-4-ylmethoxy)phenol can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to 4-(Oxan-4-ylmethoxy)phenol has been observed to cause changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 4-(Oxan-4-ylmethoxy)phenol vary with different dosages in animal models. At low doses, this compound has been found to exhibit antioxidant and anti-inflammatory properties, which can be beneficial for reducing oxidative stress and inflammation . At high doses, 4-(Oxan-4-ylmethoxy)phenol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications.
Metabolic Pathways
4-(Oxan-4-ylmethoxy)phenol is involved in several metabolic pathways, including the phenylpropanoid pathway. This pathway is crucial for the biosynthesis of various phenolic compounds, which play essential roles in plant defense and human health . Enzymes such as phenylalanine ammonia-lyase (PAL) and peroxidase are involved in the metabolism of 4-(Oxan-4-ylmethoxy)phenol, affecting its conversion into other bioactive compounds .
Transport and Distribution
The transport and distribution of 4-(Oxan-4-ylmethoxy)phenol within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 4-(Oxan-4-ylmethoxy)phenol can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-(Oxan-4-ylmethoxy)phenol is critical for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Additionally, specific targeting signals and post-translational modifications can direct 4-(Oxan-4-ylmethoxy)phenol to specific organelles, such as peroxisomes, where it can participate in oxidative stress responses .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing phenolic compounds, including 4-(Oxan-4-ylmethoxy)phenol, involves nucleophilic aromatic substitution reactions. These reactions typically require an aryl halide and a nucleophile under specific conditions . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and can be performed at room temperature with a short reaction time.
Industrial Production Methods
Industrial production methods for phenolic compounds often involve the use of diazonium salts. For example, substituted 4-phenoxy-phenols can be prepared by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution to excess HCl, followed by introducing the diazonium chloride solution into a boiling mixture of sulfuric acid and an aromatic hydrocarbon .
化学反应分析
Types of Reactions
4-(Oxan-4-ylmethoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents such as sodium dichromate or Fremy’s salt.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Electrophilic Aromatic Substitution: The hydroxyl group on the phenol ring activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, Fremy’s salt
Reduction: Various reducing agents
Electrophilic Substitution: Nitrating agents, sulfonating agents, halogens
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Substituted phenols
相似化合物的比较
Similar Compounds
2-Methoxyphenol (Guaiacol): A naturally occurring phenolic compound with antioxidant properties.
3-Methoxyphenol: Used as an intermediate in the synthesis of various organic compounds.
4-Methoxyphenol (Mequinol): Known for its use in skin depigmentation treatments.
Uniqueness
4-(Oxan-4-ylmethoxy)phenol is unique due to its specific structure, which includes an oxan-4-ylmethoxy group attached to the phenol ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
属性
IUPAC Name |
4-(oxan-4-ylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDBASQYKKAQRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


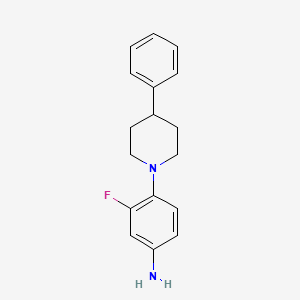
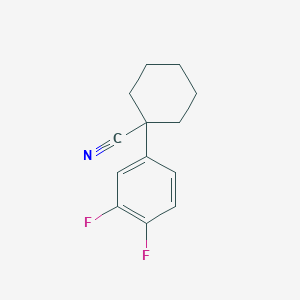
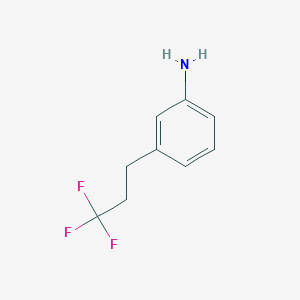
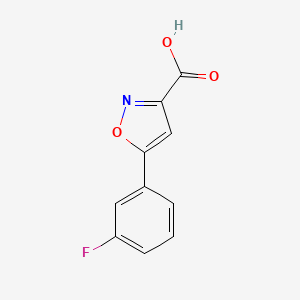

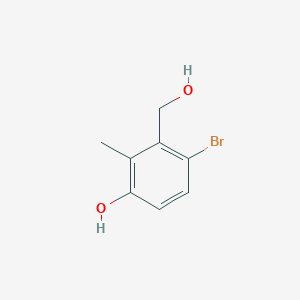
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)
